molecular formula C12H22ClNO B11063281 Decahydroquinoline, 4-chloro-1-(2-methoxyethyl)-

Decahydroquinoline, 4-chloro-1-(2-methoxyethyl)-

Cat. No.: B11063281
M. Wt: 231.76 g/mol
InChI Key: JWQQYHIMQKCYSK-UHFFFAOYSA-N
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Description

2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

The synthesis of 2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with malonic acid equivalents . Another approach is the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

4-chloro-1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

InChI

InChI=1S/C12H22ClNO/c1-15-9-8-14-7-6-11(13)10-4-2-3-5-12(10)14/h10-12H,2-9H2,1H3

InChI Key

JWQQYHIMQKCYSK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(C2C1CCCC2)Cl

Origin of Product

United States

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